molecular formula C12H7Cl3O3S B2867613 Phenyl 2,4,5-trichlorobenzenesulfonate CAS No. 105582-99-8

Phenyl 2,4,5-trichlorobenzenesulfonate

Cat. No. B2867613
CAS RN: 105582-99-8
M. Wt: 337.6
InChI Key: ZCHTYQBVAYYLRI-UHFFFAOYSA-N
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Description

Phenyl 2,4,5-trichlorobenzenesulfonate is a chemical compound with the molecular formula C12H7Cl3O3S . It was synthesized via a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride .


Synthesis Analysis

The synthesis of Phenyl 2,4,5-trichlorobenzenesulfonate involves a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride . The use of arene-sulfonates as leaving groups has been explored in synthetic organic chemistry for quite some time .


Molecular Structure Analysis

The two aryl rings in Phenyl 2,4,5-trichlorobenzenesulfonate are oriented gauche to one another around the sulfonate S—O bond, with a C—S—O—C torsion angle of 70.68 (16), and the two rings are inclined to one another by 72.40 (7) .


Chemical Reactions Analysis

The use of arene-sulfonates as electrophilic substrates in the synthesis of sulfonamides has been explored . A competitive C—O and S—O bond fission has been reported in the reaction of amine nucleophiles with arene-sulfonates .

Scientific Research Applications

Synthesis of Sulfonamides

Phenyl 2,4,5-trichlorobenzenesulfonate: is used in the synthesis of sulfonamides, which are a vital class of compounds in medicinal chemistry . Sulfonamides have a broad range of applications, including as antibiotics. The compound serves as a precursor that reacts with amine nucleophiles to form sulfonamides through a nucleophilic substitution reaction.

Crystal Engineering

The crystal structure of Phenyl 2,4,5-trichlorobenzenesulfonate has been studied for its potential in crystal engineering . The orientation of the aryl rings and the interactions within the crystal lattice can influence the formation of ribbons and layers, which is significant in designing materials with specific crystallographic properties.

Organic Synthesis

In organic synthesis, Phenyl 2,4,5-trichlorobenzenesulfonate acts as an electrophilic substrate. It is particularly useful due to its leaving group ability, where the arene-sulfonate group can be replaced by other nucleophiles, allowing for the creation of a wide variety of organic compounds .

Investigating Bond Fission

Researchers use Phenyl 2,4,5-trichlorobenzenesulfonate to study the competition between C—O and S—O bond fission in reactions with nitrogen nucleophiles. This research helps in understanding the factors that influence regioselectivity in chemical reactions .

Luminescence Studies

Phenyl groups, such as those in Phenyl 2,4,5-trichlorobenzenesulfonate, are investigated for their effects on luminescence in materials chemistry. These studies contribute to the development of new materials for organic light-emitting diodes (OLEDs) and other luminescent applications .

Protective Groups in Chemistry

The stability of the sulfonate ester group in Phenyl 2,4,5-trichlorobenzenesulfonate makes it a suitable protecting group in synthetic chemistry. Protecting groups are used to temporarily deactivate a reactive site in a molecule during a chemical reaction to prevent unwanted side reactions .

properties

IUPAC Name

phenyl 2,4,5-trichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O3S/c13-9-6-11(15)12(7-10(9)14)19(16,17)18-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHTYQBVAYYLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2,4,5-trichlorobenzenesulfonate

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